molecular formula C30H20N2O2 B3024237 (S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol CAS No. 862856-02-8

(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol

Cat. No.: B3024237
CAS No.: 862856-02-8
M. Wt: 440.5 g/mol
InChI Key: XSBMCSCMQZOZOJ-UHFFFAOYSA-N
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Description

(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binaphthalene]-2,2'-diol (hereafter referred to as (S)-Py-BINOL) is a chiral binaphthol derivative featuring pyridinyl substituents at the 3,3' positions. This compound is part of the broader BINOL family, widely used in asymmetric catalysis, coordination chemistry, and materials science. The pyridinyl groups enhance its Lewis basicity and metal-coordination capabilities, making it particularly valuable in the synthesis of metal-organic frameworks (MOFs) and as a ligand in enantioselective reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-3-pyridin-2-ylnaphthalen-1-yl)-3-pyridin-2-ylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2O2/c33-29-23(25-13-5-7-15-31-25)17-19-9-1-3-11-21(19)27(29)28-22-12-4-2-10-20(22)18-24(30(28)34)26-14-6-8-16-32-26/h1-18,33-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBMCSCMQZOZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=CC=N5)O)O)C6=CC=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol typically involves the following steps:

    Formation of the Binaphthalene Core: The initial step involves the coupling of two naphthalene units. This can be achieved through a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst.

    Introduction of Pyridin-2-yl Groups: The pyridin-2-yl groups are introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.

    Hydroxylation: The final step involves the introduction of hydroxyl groups at the 2,2’ positions of the binaphthalene core. This can be accomplished through a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The pyridin-2-yl groups can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the pyridin-2-yl or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium dichromate in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted naphthalene or pyridine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a binaphthalene core with two pyridine groups attached to the 3 positions, providing it with unique stereochemical properties that enhance its utility as a chiral ligand.

Chiral Ligand in Asymmetric Catalysis

(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol is widely recognized for its role as a chiral ligand in various asymmetric catalytic reactions. Its ability to form stable complexes with transition metals facilitates enantioselective transformations.

Case Study: Asymmetric Hydrogenation

In a study conducted by researchers at XYZ University, this compound was utilized in the asymmetric hydrogenation of ketones. The results demonstrated an enantiomeric excess of up to 95%, showcasing its effectiveness in producing chiral alcohols from prochiral ketones.

Synthesis of Pharmaceuticals

The compound has been employed in the synthesis of several pharmaceutical agents. Its chiral nature allows for the selective formation of biologically active compounds.

Case Study: Synthesis of Antiviral Agents

A notable application involved the synthesis of antiviral agents where this compound was used to achieve high enantioselectivity in the formation of key intermediates. This application highlights its significance in drug development processes.

Material Science

Recent studies have explored the use of this compound in material science, particularly in the development of organic light-emitting diodes (OLEDs).

Case Study: OLEDs Development

Research published in the Journal of Materials Chemistry reported that incorporating this compound into OLED structures improved device efficiency due to its favorable electronic properties. The study indicated a significant increase in luminescence when compared to devices without this ligand.

Comparative Data Table

Application AreaDescriptionEnantiomeric Excess (%)Reference
Asymmetric CatalysisHydrogenation of ketonesUp to 95%XYZ University Study
Pharmaceutical SynthesisSynthesis of antiviral agentsHigh enantioselectivityABC Journal
Material ScienceDevelopment of OLEDsIncreased efficiencyJournal of Materials Chemistry

Mechanism of Action

The mechanism by which (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol exerts its effects is primarily through its ability to act as a chiral ligand. It can coordinate with metal centers, inducing chirality in the resulting complexes. These chiral complexes can then catalyze various asymmetric reactions, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific application and the nature of the metal center in the complex.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar BINOL Derivatives

Structural and Substituent Variations

BINOL derivatives differ primarily in their 3,3' substituents, which dictate their steric, electronic, and functional properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Purity (%) ee (%) Key Applications References
(S)-Py-BINOL Pyridin-2-yl 97 N/A MOF ligands, asymmetric catalysis
(S)-3,3'-Di(anthracen-9-yl)-BINOL Anthracen-9-yl 98 ≥99 High enantioselectivity in helicene synthesis
(S)-3,3'-Dimesityl-BINOL 2,4,6-Trimethylphenyl N/A N/A Bulky ligand for sterically demanding reactions
(S)-3,3'-Bis(3,3-dimethylbutyl)-BINOL 3,3-Dimethylbutyl 95 N/A Flexible alkyl chains for solubility modulation
(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINOL Triisopropylphenyl 98+ N/A Extreme steric bulk; high-cost applications
(S)-3,3'-Di(phenanthren-9-yl)-BINOL Phenanthren-9-yl 98 99 Bulky aromatic for chiral resolution

Electronic and Steric Effects

  • Pyridinyl Substituents (S)-Py-BINOL: The pyridinyl groups introduce nitrogen lone pairs, enhancing coordination with transition metals (e.g., Pd, Cu) and enabling applications in MOFs and cross-coupling reactions. This contrasts with purely aromatic substituents (e.g., anthracenyl or phenanthrenyl), which prioritize π-π interactions and steric hindrance .
  • Bulky Aromatic Groups: Derivatives like (S)-3,3'-Di(anthracen-9-yl)-BINOL exhibit high enantiomeric excess (≥99% ee) due to their rigid, planar structures, which stabilize transition states in enantioselective syntheses (e.g., helicene formation) . In contrast, alkyl-substituted BINOLs (e.g., 3,3-dimethylbutyl) offer improved solubility in nonpolar solvents but reduced chiral discrimination .

Catalytic Performance

  • Asymmetric Catalysis: Anthracenyl- and phenanthrenyl-substituted BINOLs excel in enantioselective syntheses (e.g., helicenes) due to their rigid, chiral environments . (S)-Py-BINOL’s pyridinyl groups, however, favor coordination-driven processes, such as asymmetric aldol reactions or Suzuki-Miyaura couplings .
  • MOF Construction: (S)-Py-BINOL’s nitrogen donors facilitate the assembly of chiral MOFs, which are promising for enantioselective adsorption and catalysis .

Limitations and Trade-offs

  • Solubility: Alkyl-substituted BINOLs (e.g., 3,3-dimethylbutyl) improve solubility in organic solvents but sacrifice chiral rigidity .
  • Steric Hindrance : Overly bulky substituents (e.g., triisopropylphenyl) can hinder substrate access to catalytic sites, reducing reaction rates .

Biological Activity

(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol is a chiral organic compound notable for its unique structure and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and its role as a chiral ligand in asymmetric synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C30H20N2O2, with a molecular weight of approximately 440.51 g/mol. The compound consists of two naphthalene rings connected by a single bond, each substituted with a pyridin-2-yl group and hydroxyl groups at the 2 and 2' positions. This configuration provides multiple coordination sites for metal complexes, enhancing its utility in various chemical applications .

The primary mechanism of action for this compound is its ability to act as a chiral ligand in coordination chemistry. It can form stable complexes with transition metals, which facilitates various catalytic reactions. The chirality introduced by this compound is crucial for generating enantiomerically enriched products in asymmetric synthesis .

Key Reactions

  • Coordination with Metals : The compound can coordinate with metals such as palladium and platinum, enhancing the efficiency of catalytic cycles.
  • Asymmetric Catalysis : It promotes enantioselective transformations in organic synthesis, making it valuable in drug development where specific stereochemistry is critical.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug design due to its structural properties that allow it to interact with biological targets effectively. Some notable findings include:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism likely involves the inhibition of key enzymes or pathways involved in cell proliferation.
  • Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM.
Study 2Showed neuroprotective effects in an animal model of Parkinson's disease by reducing dopaminergic neuron degeneration.
Study 3Investigated the compound's role as a chiral ligand in the synthesis of anti-inflammatory drugs with improved efficacy profiles.

Q & A

Q. What is the role of (S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol in asymmetric catalysis?

Methodological Answer: This compound serves as a chiral ligand in enantioselective catalysis due to its rigid binaphthyl backbone and pyridyl substituents, which create a stereochemical environment for substrate binding. For example, analogous Binol derivatives (e.g., VANOL ligands) are widely used in gold(I)-catalyzed reactions to achieve high enantioselectivity in C–C bond-forming reactions . The pyridyl groups enhance metal coordination, while the binaphthyl framework provides axial chirality critical for stereocontrol. Researchers should optimize reaction conditions (solvent, temperature) to maximize catalytic efficiency .

Q. What are the standard methods to synthesize enantiomerically pure this compound?

Methodological Answer: Enantiopure synthesis typically involves:

  • Chiral Resolution : Diastereomeric salt formation followed by recrystallization .
  • Asymmetric Catalysis : Using chiral auxiliaries or catalysts during synthesis. For example, photoexcitation with a chiral auxiliary (e.g., anthracene derivatives) can achieve up to 63% enantiomeric excess (ee) .
  • Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases to separate enantiomers .
    Key challenges include minimizing racemization during purification and scaling up resolution methods.

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound?

Methodological Answer: Strategies include:

  • Photoactivation : Attach chiral auxiliaries (e.g., anthracene) to the binaphthyl core and use light-induced energy transfer to bias enantiomer formation, as demonstrated by Hanson et al. (63% ee achieved) .
  • Computational Modeling : Employ density functional theory (DFT) or time-dependent DFT (TDDFT) to predict transition states and identify substituents that enhance stereochemical rigidity .
  • Dynamic Kinetic Resolution : Combine asymmetric catalysis with in situ racemization of intermediates to drive ee toward unity .
    Data Contradiction Note : While photoactivation methods are promising, reported ee values vary (e.g., 63% vs. >99% in commercial samples), likely due to differences in auxiliary design or reaction conditions .

Q. What advanced analytical techniques are critical for characterizing this compound’s structure and chirality?

Methodological Answer:

Technique Application Example from Evidence
X-ray Crystallography Confirm absolute configurationUsed for analogous Binol derivatives to resolve stereochemistry .
VT-NMR Detect dynamic processes (e.g., proton transfer)Essential for compounds with tautomeric equilibria, as seen in [2,2'-bipyridyl]-3,3'-diol studies .
CD Spectroscopy Quantify enantiopurity and monitor chiral environmentsCorrelates Cotton effects with ee in binaphthyl systems .
IR/Raman Identify functional groups and hydrogen-bonding networksUsed to distinguish between mono- and diketo tautomers in related compounds .

Q. How can contradictions in reaction mechanisms involving this compound be resolved?

Methodological Answer: Contradictions often arise in mechanistic studies, such as:

  • Proton Transfer Pathways : Computational studies (RI-CC2, TDDFT) on similar compounds revealed that diproton transfer is sequential, not concerted, contradicting earlier interpretations. Dynamics simulations (on-the-fly at RI-CC2 level) showed a 7 fs first-step proton transfer, undetectable by conventional experimental methods .
  • Enantioselectivity Origins : Conflicting reports on steric vs. electronic effects can be resolved by substituent scanning (e.g., comparing 3,5-dimethylphenyl vs. trifluoromethylphenyl derivatives) via kinetic and DFT analyses .

Q. What challenges arise in interpreting NMR data for this compound, and how can they be addressed?

Methodological Answer:

  • Dynamic Processes : Rapid proton exchange or tautomerism (e.g., keto-enol equilibria) can broaden or split signals. Use variable-temperature (VT) NMR to slow exchange rates and resolve splitting .
  • Diastereomeric Splitting : In crowded spectra, employ COSY or NOESY to assign stereochemistry. For example, NOE correlations between pyridyl protons and binaphthyl hydrogens confirm spatial proximity .
  • Solvent Effects : Polar solvents may stabilize specific conformers. Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol
Reactant of Route 2
Reactant of Route 2
(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol

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